![molecular formula C17H16FN5O2 B4580753 N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4580753.png)
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have been studied for their potential applications in various fields, including medicinal chemistry. The focus on such compounds involves exploring their synthesis, molecular and chemical properties, and how these properties might be leveraged in pharmaceuticals, materials science, or as part of chemical reactions.
Synthesis Analysis
Research has been conducted on efficient approaches for the synthesis of similar compounds. For example, a catalyst- and solvent-free synthesis through microwave-assisted Fries rearrangement has been developed, highlighting an efficient route for producing such compounds under mild conditions (Moreno-Fuquen et al., 2019). This synthesis method emphasizes the regioselective synthesis and the strategic use of intermediates in the preparation of complex heterocyclic compounds.
Molecular Structure Analysis
Structural characterization plays a crucial role in understanding the compound's behavior and potential applications. The molecular structure is analyzed using techniques like X-ray crystallography, providing insight into the compound's conformation, bonding, and intermolecular interactions. Studies often include theoretical calculations to predict the structure and properties of molecules before synthesis (Kelley et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study by Kelly et al. (2007) on the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, including compounds with substituted fluorobenzoic acids, found cytotoxic effects on breast cancer cell lines, suggesting potential anticancer applications for structurally similar compounds (Kelly et al., 2007).
Research by Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, demonstrating moderate to good antimicrobial activities against various bacterial and fungal strains, highlighting the antimicrobial potential of triazole-containing compounds (Jadhav et al., 2017).
Structural Characterization and Potential Applications
Menteşe et al. (2015) explored the α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing triazole, suggesting possible applications in managing diabetes and infections, as well as antioxidant properties (Menteşe et al., 2015).
A study by Abedinifar et al. (2020) on benzofuran-1,2,3-triazole hybrids demonstrated their fungicidal preservative properties against rot fungi, indicating potential use in wood preservation and possibly broader antifungal applications (Abedinifar et al., 2020).
Eigenschaften
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-12-7-5-11(6-8-12)9-23-10-19-17(21-23)20-16(24)15-13-3-1-2-4-14(13)25-22-15/h5-8,10H,1-4,9H2,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHCTKYDWYTIRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=NN(C=N3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.